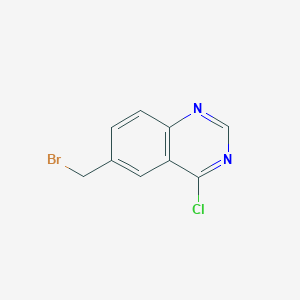

6-(Bromomethyl)-4-chloroquinazoline

Description

Properties

IUPAC Name |

6-(bromomethyl)-4-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-4-6-1-2-8-7(3-6)9(11)13-5-12-8/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWFVMHHNPEPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620486 | |

| Record name | 6-(Bromomethyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153436-68-1 | |

| Record name | 6-(Bromomethyl)-4-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 6-(Bromomethyl)-4-chloroquinazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient three-step synthesis pathway for 6-(Bromomethyl)-4-chloroquinazoline, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the construction of the quinazolinone core, followed by chlorination and subsequent side-chain bromination. This guide provides detailed experimental protocols, quantitative data for each step, and a visual representation of the synthesis pathway.

I. Synthesis Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence starting from 2-amino-5-methylbenzoic acid. The pathway involves the initial formation of 6-methyl-4(3H)-quinazolinone, which is then chlorinated to yield 6-methyl-4-chloroquinazoline. The final step is a radical-initiated bromination of the methyl group to afford the target compound.

II. Experimental Protocols

Step 1: Synthesis of 6-Methyl-4(3H)-quinazolinone

This step involves the cyclization of 2-amino-5-methylbenzoic acid with formamide to form the quinazolinone ring system.

Methodology: A mixture of 2-amino-5-methylbenzoic acid and an excess of formamide is heated. The reaction temperature is typically maintained at 120-180 °C for several hours. As the reaction proceeds, the product often precipitates from the reaction mixture upon cooling.

-

Detailed Protocol: In a round-bottom flask, 2-amino-5-methylbenzoic acid (1 mole equivalent) is suspended in formamide (5-10 mole equivalents). The mixture is heated with stirring to 150-160 °C for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold water and then ethanol to remove residual formamide and other impurities. The product is dried under vacuum to yield 6-methyl-4(3H)-quinazolinone as a solid.

Step 2: Synthesis of 6-Methyl-4-chloroquinazoline

The hydroxyl group at the 4-position of 6-methyl-4(3H)-quinazolinone is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1]

Methodology: 6-Methyl-4(3H)-quinazolinone is refluxed with an excess of phosphorus oxychloride. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.

-

Detailed Protocol: To 6-methyl-4(3H)-quinazolinone (1 mole equivalent) in a round-bottom flask, phosphorus oxychloride (5-10 mole equivalents) is added.[1] A catalytic amount of N,N-dimethylaniline (0.1 mole equivalent) can be added. The mixture is heated to reflux (approximately 110 °C) for 2-4 hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice with stirring. The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide to precipitate the product. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol or acetone can be performed for further purification.

Step 3: Synthesis of this compound

The final step is the side-chain bromination of the methyl group at the 6-position using N-Bromosuccinimide (NBS) under radical conditions. This reaction is a classic example of a Wohl-Ziegler bromination.[2][3]

Methodology: 6-Methyl-4-chloroquinazoline is treated with N-Bromosuccinimide (NBS) in a non-polar solvent, typically carbon tetrachloride (CCl₄), in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5] The reaction is initiated by heat or UV light.

-

Detailed Protocol: A mixture of 6-methyl-4-chloroquinazoline (1 mole equivalent), N-Bromosuccinimide (1.1 mole equivalents), and a catalytic amount of AIBN (0.05-0.1 mole equivalents) in dry carbon tetrachloride is refluxed (around 77 °C) for 2-6 hours.[4][5] The reaction progress is monitored by TLC. After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel or by recrystallization.

III. Quantitative Data Summary

The following table summarizes the typical quantitative data for each step of the synthesis. Yields and melting points can vary based on the scale of the reaction and the purity of the reagents.

| Step | Product | Starting Material | Reagents | Typical Yield (%) | Melting Point (°C) |

| 1 | 6-Methyl-4(3H)-quinazolinone | 2-Amino-5-methylbenzoic acid | Formamide | 80-90 | 234-236 |

| 2 | 6-Methyl-4-chloroquinazoline | 6-Methyl-4(3H)-quinazolinone | POCl₃ | 75-85 | 118-120 |

| 3 | This compound | 6-Methyl-4-chloroquinazoline | NBS, AIBN, CCl₄ | 60-75 | 135-138 |

IV. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. Bromination - Common Conditions [commonorganicchemistry.com]

- 5. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]

An In-depth Technical Guide to the Physicochemical Properties of 6-(Bromomethyl)-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Bromomethyl)-4-chloroquinazoline is a key heterocyclic intermediate in medicinal chemistry, particularly in the development of targeted cancer therapies. Its quinazoline core is a privileged scaffold found in numerous kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. The presence of a reactive bromomethyl group and a displaceable chloro group makes this compound a versatile building block for the synthesis of a wide array of pharmacologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound, along with its relevance in drug discovery workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, formulation, and biological screening. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrClN₂ | N/A |

| Molecular Weight | 257.51 g/mol | [1] |

| CAS Number | 153436-68-1 | [1] |

| Appearance | White powder | [2] |

| Boiling Point | 363.23 °C at 760 mmHg | [3] |

| Flash Point | 173.476 °C | [3] |

| Melting Point | Not explicitly available in search results. | N/A |

| Solubility | Not explicitly available in search results. | N/A |

| pKa | Not explicitly available in search results. | N/A |

| Storage Conditions | Keep in a dark place, inert atmosphere, store in freezer, under -20°C. | [4] |

Synthesis and Purification

The synthesis of this compound is a critical process for its application in drug discovery. While specific, detailed, and publicly available protocols are scarce, a plausible synthetic route can be inferred from patent literature and general chemical principles. A likely precursor is 6-methyl-4-quinazolinone, which can be converted to the target compound through chlorination and subsequent bromination.

Experimental Protocol: Synthesis of this compound

Materials:

-

6-methyl-4-quinazolinone

-

Phosphorus oxychloride (POCl₃)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Anhydrous chlorinated solvent (e.g., carbon tetrachloride or chloroform)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Chlorination of 6-methyl-4-quinazolinone:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methyl-4-quinazolinone in an excess of phosphorus oxychloride.

-

Heat the mixture to reflux under an inert atmosphere for several hours until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction mixture by slowly pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product, 4-chloro-6-methylquinazoline, with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Radical Bromination of 4-chloro-6-methylquinazoline:

-

Dissolve the crude 4-chloro-6-methylquinazoline in an anhydrous chlorinated solvent in a round-bottom flask.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN).

-

Reflux the mixture under an inert atmosphere, with irradiation from a sunlamp or a standard incandescent light bulb to initiate the reaction.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude this compound.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Alternatively, recrystallization from an appropriate solvent system can be employed to obtain the pure compound.

-

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the quinazoline ring system, and a characteristic singlet for the bromomethyl (-CH₂Br) protons. |

| ¹³C NMR | Aromatic carbons of the quinazoline ring and a carbon signal corresponding to the bromomethyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (257.51 g/mol ), with a characteristic isotopic pattern for bromine and chlorine. |

| HPLC | A single major peak indicating the purity of the compound. |

Role in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). The quinazoline scaffold is a well-established pharmacophore that binds to the ATP-binding site of kinases.

Experimental Workflow: Kinase Inhibitor Synthesis

The reactive nature of the bromomethyl and chloro groups allows for sequential or one-pot reactions with various nucleophiles to build complex molecules.

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Signaling Pathway: EGFR Inhibition

Quinazoline derivatives synthesized from this compound often function as ATP-competitive inhibitors of EGFR. By occupying the ATP binding pocket, they prevent the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation and survival.

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition.

Conclusion

This compound is a high-value intermediate for the synthesis of targeted therapeutics. Its well-defined physicochemical properties, though some require further experimental determination, and its versatile reactivity make it an indispensable tool for medicinal chemists. The ability to readily functionalize both the 4- and 6-positions of the quinazoline core allows for the generation of diverse chemical libraries for high-throughput screening and the rational design of potent and selective kinase inhibitors. Further research to fully characterize its properties, such as melting point and solubility, would be beneficial for its broader application in drug development.

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brieflands.com [brieflands.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-(Bromomethyl)-4-chloroquinazoline (CAS Number: 153436-68-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Bromomethyl)-4-chloroquinazoline, a key intermediate in the synthesis of targeted cancer therapeutics. Due to the limited availability of public data for this specific compound, this guide combines confirmed information with data from closely related analogs and established principles of medicinal chemistry to offer a thorough resource for research and development.

Chemical Identity and Physical Properties

This compound is a halogenated quinazoline derivative. Its structure features a quinazoline core with a chloro substituent at the 4-position and a bromomethyl group at the 6-position. These reactive sites make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 153436-68-1[1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₆BrClN₂[3][4][5][7][8] |

| Molecular Weight | 257.51 g/mol [3][4][5][7][8] |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC2=C(C=C1CBr)C(=NC=N2)Cl |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white powder | [1][6] |

| Purity | Typically ≥95% - 99% | [1][2][6] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available | |

| Storage | Store in a cool, dry, dark place under an inert atmosphere. Recommended to be stored in a freezer under -20°C.[8] |

Synthesis and Manufacturing

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of 6-Methyl-3,4-dihydroquinazolin-4-one

A mixture of 2-amino-5-methylbenzoic acid and formamide is heated at reflux for several hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with water, and dried to yield 6-methyl-3,4-dihydroquinazolin-4-one.

Step 2: Chlorination to 4-Chloro-6-methylquinazoline

6-Methyl-3,4-dihydroquinazolin-4-one is refluxed with an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). After the reaction is complete, the excess chlorinating agent is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated to give 4-chloro-6-methylquinazoline.

Step 3: Bromination to this compound

4-Chloro-6-methylquinazoline is dissolved in a suitable solvent such as carbon tetrachloride. A radical initiator like azobisisobutyronitrile (AIBN) and a brominating agent such as N-bromosuccinimide (NBS) are added. The mixture is heated under reflux with irradiation from a UV lamp to initiate the radical bromination of the methyl group. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, filtered to remove succinimide, and the filtrate is concentrated. The crude product is then purified by column chromatography to afford this compound.

Plausible synthetic route for this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not widely published. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons on the quinazoline ring (δ 7.5-9.0 ppm), a singlet for the bromomethyl protons (-CH₂Br) around δ 4.5-5.0 ppm. |

| ¹³C NMR | Aromatic carbons (δ 120-160 ppm), a signal for the bromomethyl carbon (-CH₂Br) around δ 30-35 ppm. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 256/258/260 (due to isotopes of Br and Cl), with characteristic fragmentation patterns including the loss of Br, Cl, and CH₂Br. |

| FT-IR (KBr) | C-H stretching (aromatic) ~3050 cm⁻¹, C=N and C=C stretching (aromatic) ~1600-1450 cm⁻¹, C-Cl stretching ~750 cm⁻¹, C-Br stretching ~650 cm⁻¹. |

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several irreversible tyrosine kinase inhibitors (TKIs), most notably Afatinib and Dacomitinib . These drugs are used in the treatment of non-small cell lung cancer (NSCLC) with specific mutations in the epidermal growth factor receptor (EGFR).

The 4-chloro position is highly susceptible to nucleophilic aromatic substitution (SNAr) by amines, while the bromomethyl group allows for further functionalization.

Experimental Protocol: General Nucleophilic Aromatic Substitution

The following is a generalized protocol for the reaction of this compound with an amine, a key step in the synthesis of many kinase inhibitors.

-

To a solution of this compound (1.0 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), is added the desired amine (1.0-1.2 equivalents).

-

A base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), may be added to scavenge the HCl generated during the reaction.

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water or an anti-solvent.

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

References

- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112707846A - Preparation method of dacomitinib key intermediate - Google Patents [patents.google.com]

- 3. Dacomitinib exhibits promising activity against the rare HER2 exon 20 insertion M774delinsWLV in lung cancer: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, CasNo.153436-68-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 7. 153436-68-1|this compound|BLD Pharm [bldpharm.com]

- 8. Blocking of the EGFR-STAT3 signaling pathway through afatinib treatment inhibited the intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: NMR Analysis of 6-(Bromomethyl)-4-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and a plausible synthetic route for 6-(Bromomethyl)-4-chloroquinazoline, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectral data in public domains, this guide presents estimated ¹H and ¹³C NMR data based on the analysis of structurally related analogs. A comprehensive experimental protocol for its synthesis is also provided.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These estimations are derived from spectral data of the precursor, 6-methyl-4-chloroquinazoline, and known chemical shift principles upon benzylic bromination. The bromination of the methyl group is expected to cause a significant downfield shift for the methylene protons and the attached carbon.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.90 | s | 1H | H-2 |

| ~8.20 | d | 1H | H-5 |

| ~8.00 | s | 1H | H-8 |

| ~7.85 | d | 1H | H-7 |

| ~4.80 | s | 2H | -CH₂Br |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C-4 |

| ~155 | C-2 |

| ~152 | C-8a |

| ~138 | C-6 |

| ~136 | C-5 |

| ~130 | C-7 |

| ~125 | C-4a |

| ~122 | C-8 |

| ~33 | -CH₂Br |

Solvent: CDCl₃

Experimental Protocols

A plausible multi-step synthesis for this compound is outlined below, starting from 2-amino-5-methylbenzoic acid.

Step 1: Synthesis of 6-methylquinazolin-4(3H)-one

This procedure follows a well-established method for the synthesis of quinazolinones from anthranilic acids.

-

Materials: 2-amino-5-methylbenzoic acid, formamide.

-

Procedure: A mixture of 2-amino-5-methylbenzoic acid (1 equivalent) and formamide (3 equivalents) is heated at 180°C for 4 hours. After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-methylquinazolin-4(3H)-one.

Step 2: Synthesis of 4-chloro-6-methylquinazoline

The conversion of the quinazolinone to the corresponding 4-chloroquinazoline is a standard procedure.

-

Materials: 6-methylquinazolin-4(3H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) (catalytic amount).

-

Procedure: A mixture of 6-methylquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux for 2-4 hours with a catalytic amount of DMF. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-chloro-6-methylquinazoline.

Step 3: Synthesis of this compound

This final step involves the radical bromination of the methyl group at the benzylic position.

-

Materials: 4-chloro-6-methylquinazoline, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄) or other suitable non-polar solvent.

-

Procedure: A mixture of 4-chloro-6-methylquinazoline (1 equivalent), N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of Azobisisobutyronitrile in anhydrous carbon tetrachloride is refluxed under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Caption: Synthetic pathway for this compound.

An In-depth Technical Guide to 6-(Bromomethyl)-4-chloroquinazoline: Synthesis, Structural Insights, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a definitive crystal structure for 6-(Bromomethyl)-4-chloroquinazoline. This guide, therefore, provides information on the synthesis of related quinazoline derivatives and structural data for a closely related compound to offer valuable insights for researchers in the field.

Introduction to the Quinazoline Scaffold

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The quinazoline scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of quinazoline have been shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Notably, several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, feature a 4-anilinoquinazoline core and function as tyrosine kinase inhibitors in cancer therapy.[3] The presence of reactive sites, such as the chloro- and bromomethyl- groups in this compound, makes it a valuable intermediate for the synthesis of novel therapeutic agents.[4]

Synthesis of 4-Chloroquinazoline Derivatives: An Experimental Overview

Generalized Experimental Protocol: Synthesis of 4-Chloroquinazolines

Step 1: Formation of the Quinazolin-4(3H)-one Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the appropriately substituted anthranilic acid (e.g., 2-amino-5-(bromomethyl)benzoic acid) with an excess of formamidine acetate and formamide.

-

Heating: Heat the reaction mixture to approximately 160°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the quinazolin-4(3H)-one derivative.

-

Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Chlorination of the Quinazolin-4(3H)-one

-

Reaction Setup: Suspend the dried quinazolin-4(3H)-one derivative in an excess of thionyl chloride (SOCl₂) in a round-bottom flask fitted with a reflux condenser and a gas trap to neutralize HCl gas. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: Gently reflux the mixture for 2-4 hours. The solid should dissolve as the reaction proceeds.

-

Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

-

Isolation: To the resulting residue, add ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining acid and precipitate the 4-chloroquinazoline product.

-

Purification: Filter the solid, wash with water, and dry. The final product can be purified by column chromatography or recrystallization.

Structural Insights from a Related Compound

Although the crystal structure of this compound is not available, analysis of a structurally related compound can provide valuable information regarding potential molecular conformations and intermolecular interactions. The crystal structure of 6-bromo-4-chloro-2-methylquinazoline has not been explicitly detailed in the search results, however, the synthesis of various 6-bromo quinazoline derivatives has been reported, indicating a strong interest in this scaffold for developing cytotoxic agents.[7][8][9]

Due to the lack of crystallographic data for the target molecule and its close analogs in the provided search results, a detailed table of crystallographic parameters cannot be generated.

Potential Applications in Drug Development

The this compound scaffold holds significant promise as a versatile building block in the development of novel therapeutics, particularly in the realm of oncology. The quinazoline core is a well-established pharmacophore for kinase inhibitors.[4] The reactive 4-chloro position allows for nucleophilic substitution, enabling the introduction of various side chains to modulate potency and selectivity against specific kinase targets.[5] The bromomethyl group at the 6-position provides an additional site for chemical modification, allowing for the development of dual-target inhibitors or the attachment of probes for biological studies.

Given the established anticancer activity of many quinazoline derivatives, it is plausible that compounds derived from this compound could exhibit inhibitory activity against key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3]

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive overview of its potential synthesis and significance in medicinal chemistry. The generalized experimental protocol offers a practical starting point for its preparation. The established biological importance of the quinazoline scaffold strongly suggests that this compound is a valuable intermediate for the design and synthesis of novel drug candidates, particularly in the field of oncology. Further research to elucidate its crystal structure would be highly beneficial for structure-based drug design efforts.

References

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromo-4-chloro-2-methylquinazoline [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Novel Quinazoline Derivatives: A Technical Overview of Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocyclic system of benzene and pyrimidine rings, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth analysis of the recent advancements in the biological activities of novel quinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to aid researchers in the field of drug discovery and development.

Anticancer Activity of Novel Quinazoline Derivatives

Quinazoline derivatives have shown significant promise as anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][2] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in the development and progression of several cancers.[3]

EGFR-PI3K Signaling Pathway Inhibition

Many novel quinazoline derivatives have been designed as potent inhibitors of the EGFR signaling pathway. Upon activation by its ligands, EGFR undergoes dimerization and autophosphorylation, initiating a downstream cascade of signaling events. One of the major pathways activated by EGFR is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell survival and proliferation.[4][5] Quinazoline-based inhibitors competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and subsequent downstream signaling.[6]

Below is a diagram illustrating the EGFR-PI3K signaling pathway and the point of inhibition by novel quinazoline derivatives.

Caption: EGFR-PI3K signaling pathway and inhibition by quinazolines.

Quantitative Anticancer Activity Data

The anticancer efficacy of novel quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected novel quinazoline derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | A549 (Lung) | 5.9 ± 1.69 | [1] |

| MCF-7 (Breast) | 5.65 ± 2.33 | [1] | |

| SW-480 (Colon) | 2.3 ± 5.91 | [1] | |

| Compound 2 | A549 (Lung) | 0.027 | [2] |

| HepG2 (Liver) | 0.056 | [2] | |

| MCF-7 (Breast) | 0.041 | [2] | |

| Compound 3 | HT-29 (Colon) | 31.23 | [1] |

| MCF-7 (Breast) | 39.02 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the novel quinazoline derivatives and incubated for another 48 to 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Antimicrobial Activity of Novel Quinazoline Derivatives

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[7][8] Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of novel quinazoline derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table presents the MIC values of selected novel quinazolinone derivatives against common bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 4 | Staphylococcus aureus | 0.5 | [9] |

| Escherichia coli | 4 | [9] | |

| Compound 5 | Staphylococcus aureus | 2 | [9] |

| Escherichia coli | 8 | [9] | |

| Compound 6 | Staphylococcus aureus | 0.06 | [9] |

| Escherichia coli | >32 | [9] | |

| Compound 7 | Staphylococcus aureus | 0.8-3.3 | [7] |

| Escherichia coli | 0.8-3.3 | [7] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Workflow Diagram:

Caption: Workflow for the broth microdilution MIC assay.

Detailed Methodology:

-

Preparation of Dilutions: Serial two-fold dilutions of the quinazoline derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Anti-inflammatory Activity of Novel Quinazoline Derivatives

Several novel quinazoline derivatives have been reported to possess significant anti-inflammatory properties.[10][11] A key mechanism underlying their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and responsible for the production of prostaglandins that mediate inflammation and pain.[12]

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of quinazoline derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a measure of the compound's anti-inflammatory effect.

| Compound ID | Dose (mg/kg) | Edema Inhibition (%) | Reference |

| Compound 8 | 50 | 32.5 | [10] |

| Compound 9 | 50 | 20.4 | [10] |

| Compound 10 | 25 | 68-78 | [13] |

| Compound 11 | 50 | 62 | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Workflow Diagram:

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Methodology:

-

Animal Preparation: Rats are fasted overnight before the experiment. The initial volume of the right hind paw is measured using a plethysmometer.

-

Compound Administration: The test compounds (novel quinazoline derivatives) or a vehicle (control) are administered orally.

-

Induction of Edema: After a specific time (e.g., 1 hour), a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation of Inhibition: The percentage of edema inhibition is calculated for each group compared to the control group.

Conclusion

Novel quinazoline derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an attractive scaffold for medicinal chemists. This technical guide has provided a snapshot of the current research landscape, highlighting the significant anticancer, antimicrobial, and anti-inflammatory potential of these compounds. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and bringing new, effective treatments to patients.

References

- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 2. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. cusabio.com [cusabio.com]

- 5. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Susceptibility of Methicillin-Resistant Staphylococcus aureus to Five Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]

6-Bromo-4-chloroquinazoline: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 6-bromo-4-chloroquinazoline stands as a pivotal heterocyclic building block in the synthesis of pharmacologically active molecules. Its unique substitution pattern, featuring a bromine atom at the 6-position and a chlorine atom at the 4-position, offers strategic advantages for the construction of diverse molecular architectures, particularly in the realm of oncology.

This technical guide provides an in-depth review of the synthesis, chemical properties, and significant applications of 6-bromo-4-chloroquinazoline, with a focus on its role in the development of targeted cancer therapeutics. The information presented herein is curated from peer-reviewed literature and patents to support ongoing research and development efforts.

Physicochemical Properties

6-Bromo-4-chloroquinazoline is a solid compound with the molecular formula C₈H₄BrClN₂ and a molecular weight of 243.49 g/mol .[1][2] It is characterized by its reactive chloro and bromo substituents, which serve as versatile handles for a variety of chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₈H₄BrClN₂ | [2] |

| Molecular Weight | 243.49 g/mol | [1][2] |

| IUPAC Name | 6-bromo-4-chloroquinazoline | [1] |

| SMILES | C1=CC2=C(C=C1Br)C(=NC=N2)Cl | [1] |

| InChIKey | JFJNDMNYNYLFLJ-UHFFFAOYSA-N | [1] |

| Physical Form | Solid | |

| Storage | -20°C, sealed storage, away from moisture | [2] |

Synthesis of 6-Bromo-4-chloroquinazoline

The synthesis of 6-bromo-4-chloroquinazoline typically originates from 5-bromoanthranilic acid. A common synthetic pathway involves the cyclization of 5-bromoanthranilic acid to form a quinazolinone intermediate, followed by chlorination.

A prevalent method for synthesizing 6-bromo-2-substituted-4(3H)-quinazolinones involves the reaction of 5-bromoanthranilic acid with an acyl chloride or anhydride to yield a 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate.[3] This intermediate is subsequently reacted with an amine or other nucleophiles to form the quinazolinone ring.[3]

Experimental Protocol: Synthesis of 6-Bromo-4-chloro-2-phenylquinazoline[4]

A notable synthesis of a related derivative, 6-bromo-4-chloro-2-phenylquinazoline, involves a multi-step process starting from anthranilamide.

Step 1: Bromination of Anthranilamide

-

Anthranilamide is brominated using N-bromosuccinimide (NBS) in acetonitrile at room temperature to yield 2-amino-5-bromobenzamide.[4]

Step 2: Cyclocondensation and Dehydrogenation

-

The resulting 2-amino-5-bromobenzamide undergoes cyclocondensation with benzaldehyde, followed by dehydrogenation promoted by iodine, to afford 6-bromo-2-phenylquinazolin-4(3H)-one.[4]

Step 3: Chlorination

-

The quinazolin-4(3H)-one is then chlorinated using a combination of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃) to yield 6-bromo-4-chloro-2-phenylquinazoline.[4]

Caption: Synthetic pathway for 6-bromo-4-chloro-2-phenylquinazoline.

Key Reactions and Applications in Medicinal Chemistry

The 4-chloro substituent of 6-bromo-4-chloroquinazoline is highly susceptible to nucleophilic aromatic substitution (SₙAr), making it an excellent electrophilic partner for a wide range of nucleophiles, particularly amines. This reactivity is the cornerstone of its application in medicinal chemistry.

N-Arylation and the Synthesis of 4-Anilinoquinazolines

A significant application of 6-bromo-4-chloroquinazoline and its derivatives is the synthesis of 4-anilinoquinazolines. These compounds are a well-established class of anticancer agents, with several approved drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[4] The presence of a halogen at the 6-position of the quinazoline ring has been associated with enhanced antiproliferative activity.[4]

Microwave-mediated N-arylation of 4-chloroquinazolines with various anilines provides a rapid and efficient route to a library of 4-anilinoquinazoline derivatives.[4]

Experimental Protocol: Microwave-Assisted N-Arylation of 6-Bromo-4-chloro-2-phenylquinazoline[4]

-

A mixture of 6-bromo-4-chloro-2-phenylquinazoline and a substituted aniline in a solvent system like THF/H₂O is subjected to microwave irradiation.

-

The reaction typically proceeds to completion within minutes, affording the desired 4-anilinoquinazoline in good to excellent yields.[4]

Caption: N-Arylation of 6-bromo-4-chloro-2-phenylquinazoline.

Biological Activity of 6-Bromo-4-chloroquinazoline Derivatives

Derivatives of 6-bromo-4-chloroquinazoline have demonstrated significant potential as anticancer agents. The 4-anilinoquinazoline scaffold is a known inhibitor of EGFR, a key target in cancer therapy.[3]

A study on novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines, synthesized from 6-bromo-4-chloro-2-phenylquinazoline, revealed promising antiproliferative properties against various cancer cell lines.[4]

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 10b (a 4-anilinoquinazoline derivative) | HCT-116 (Colon Cancer) | 2.8 | [4] |

| 10b (a 4-anilinoquinazoline derivative) | T98G (Glioblastoma) | 2.0 | [4] |

These findings underscore the importance of the 6-bromo-4-chloroquinazoline scaffold in the design of new and effective anticancer agents.

Signaling Pathways

The primary mechanism of action for many anticancer drugs derived from the 4-anilinoquinazoline scaffold is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a common feature in many cancers.

4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.

Conclusion

6-Bromo-4-chloroquinazoline is a highly valuable and versatile intermediate in medicinal chemistry. Its strategic placement of reactive halogen atoms facilitates the synthesis of a wide array of derivatives, most notably the 4-anilinoquinazolines, which have shown significant promise as anticancer agents through the inhibition of key signaling pathways like EGFR. The continued exploration of the chemistry and biological activity of 6-bromo-4-chloroquinazoline derivatives holds great potential for the discovery of novel therapeutics to address unmet medical needs, particularly in the field of oncology.

References

- 1. 6-Bromo-4-chloro-quinazoline | C8H4BrClN2 | CID 16770310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Nucleus: A Journey Through a Century of Synthesis and Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, stands as a cornerstone in the edifice of medicinal chemistry. Its "privileged" structural status is evidenced by its presence in numerous natural products and a wide array of clinically approved drugs, most notably in the realm of oncology. This technical guide provides a comprehensive exploration of the discovery and historical evolution of quinazoline synthesis, from its 19th-century origins to the sophisticated methodologies employed today. We will delve into the seminal named reactions that laid the foundation for quinazoline chemistry, present detailed experimental protocols for key transformations, and offer a comparative analysis of classical and modern synthetic approaches. Furthermore, we will visualize the critical role of quinazolines as modulators of cellular signaling, underscoring their enduring importance in drug discovery.

The Dawn of Quinazoline Chemistry: Early Discoveries

The story of quinazoline begins in the latter half of the 19th century, a period of fervent exploration in organic chemistry.

The Griess Synthesis (1869): The First Glimpse

The first synthesis of a quinazoline derivative was achieved by Peter Griess in 1869.[1][2] His pioneering work involved the reaction of anthranilic acid with cyanogen, yielding 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] This landmark achievement marked the inaugural construction of the quinazoline ring system, laying the groundwork for all subsequent investigations into this versatile heterocycle.[1]

Bischler and Lang (1895): The Parent Scaffolds

A significant leap forward came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule itself.[1][2] Their method was based on the decarboxylation of the corresponding 2-carboxy derivative.[1][2] This achievement provided chemists with the fundamental quinazoline framework, opening the door to the systematic exploration of its chemical and biological properties.

Gabriel's Refinement (1903): A More Practical Route

In 1903, Siegmund Gabriel developed a more efficient and satisfactory synthesis of quinazoline, starting from o-nitrobenzylamine.[1][2] This multi-step process, which involved reduction followed by condensation with formic acid and subsequent oxidation, offered a more practical route to the parent heterocycle and its derivatives.[3] It was Widdege who ultimately proposed the name "quinazoline" for this class of compounds.[1]

Foundational Synthetic Methodologies

The early 20th century saw the development of several key named reactions that have become the bedrock of quinazoline synthesis. These classical methods, while sometimes requiring harsh conditions, are still referenced and utilized today.

The Niementowski Quinazoline Synthesis

The Niementowski synthesis is a cornerstone reaction for the preparation of 4-oxo-3,4-dihydroquinazolines (quinazolinones).[4][5] This method involves the thermal condensation of an anthranilic acid with an amide.[5] A key variation utilizes formamide to produce the parent quinazolin-4(3H)-one.[5] The versatility of this reaction allows for the introduction of a wide range of substituents on both the benzene and pyrimidine rings by employing appropriately substituted starting materials.[5]

The Bischler Quinazoline Synthesis

The Bischler synthesis is a classical method that typically involves the reaction of an N-acyl-anthranilic acid derivative with ammonia or an amine, often under high temperature and pressure, to yield a 4-quinazolinone.[6] While effective, the harsh conditions required have led to the development of numerous modifications to improve yields and expand the substrate scope.

Evolution of Synthesis: The Modern Era

Driven by the demands of drug discovery for efficiency, diversity, and greener chemical processes, the synthesis of quinazolines has undergone a significant evolution.

Microwave-Assisted Organic Synthesis (MAOS)

The advent of microwave-assisted organic synthesis has revolutionized many areas of heterocyclic chemistry, including the synthesis of quinazolines. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to improved yields and cleaner reaction profiles compared to conventional heating methods.[4][7][8][9] The Niementowski reaction, for instance, has been shown to be significantly more efficient when conducted under microwave conditions.[4][8]

Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic strategies increasingly rely on transition-metal-catalyzed reactions to construct the quinazoline core and to functionalize it with a high degree of precision.[6] Catalysts based on palladium, copper, and other metals enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, allowing for the synthesis of complex quinazoline derivatives that would be difficult to access through classical methods.[6]

Quantitative Comparison of Synthetic Methods

The following table provides a comparative overview of the yields and reaction times for the synthesis of quinazolinone derivatives via classical and modern methods, illustrating the significant advantages of contemporary techniques.

| Starting Materials | Product | Method | Reaction Time | Yield (%) | Reference |

| Anthranilic acid, Formamide | Quinazolin-4(3H)-one | Conventional Heating | 2-15 hours | 40-60 | [7] |

| Anthranilic acid, Formamide | Quinazolin-4(3H)-one | Microwave Irradiation | 2-8 minutes | 70-90 | [7] |

| Substituted Anthranilic acid, Substituted Amide | 2,3-Disubstituted-4(3H)-quinazolinones | Conventional Heating | 6-8 hours | 50-70 | [4] |

| Substituted Anthranilic acid, Substituted Amide | 2,3-Disubstituted-4(3H)-quinazolinones | Microwave Irradiation | 4-5 minutes | 80-95 | [4] |

| 2-Aminobenzonitrile, Acyl chlorides | 4(3H)-Quinazolinone derivatives | Microwave Irradiation | 10-20 min | 66-97 | [10] |

| 2-Aminobenzonitrile, Acyl chlorides | 4(3H)-Quinazolinone derivatives | Conventional Heating | 3-6 hours | 48-89 | [10] |

Experimental Protocols

Classical Niementowski Synthesis of 2-Phenyl-4(3H)-quinazolinone

Materials:

-

Anthranilic acid

-

Benzamide

-

Sand bath or high-temperature heating mantle

-

Reaction vessel with condenser

Procedure:

-

A mixture of anthranilic acid (1 equivalent) and benzamide (2-3 equivalents) is placed in a reaction vessel.

-

The mixture is heated in a sand bath to a temperature of 130-150°C.

-

The reaction is maintained at this temperature for 4-6 hours, during which time the mixture melts and then solidifies.

-

After cooling to room temperature, the solid mass is triturated with a suitable solvent, such as ethanol, and the solid product is collected by filtration.

-

The crude product can be purified by recrystallization from a high-boiling solvent like ethanol or acetic acid.

Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one

Materials:

-

Anthranilic acid

-

Formamide

-

Microwave reactor

-

Microwave-safe reaction vessel with a magnetic stirrer

Procedure:

-

In a microwave-safe reaction vessel, a mixture of anthranilic acid (1 equivalent) and an excess of formamide (e.g., 5 equivalents) is prepared.

-

The vessel is sealed and placed in the microwave reactor.

-

The reaction mixture is irradiated with microwaves at a set temperature (e.g., 150°C) for a short duration (e.g., 5-10 minutes).

-

After the reaction is complete, the vessel is cooled to room temperature.

-

The product often crystallizes directly from the reaction mixture upon cooling and can be isolated by filtration, washed with a small amount of cold water or ethanol, and dried.

Quinazolines in Drug Discovery: Targeting the EGFR Signaling Pathway

Quinazoline derivatives have emerged as a particularly successful class of compounds in the field of oncology, primarily due to their ability to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[11] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[11] Quinazoline-based inhibitors, such as gefitinib and erlotinib, act as competitive inhibitors of ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways.[11]

EGFR Signaling Pathway and Inhibition by Quinazolines

The following diagram illustrates the simplified EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.

Caption: EGFR Signaling Pathway and Quinazoline Inhibition.

Conclusion

The journey of quinazoline synthesis, from its serendipitous discovery to the rational design of highly potent and selective molecules, mirrors the broader evolution of organic and medicinal chemistry. The foundational syntheses, while historically significant, have been largely supplanted by more efficient, versatile, and environmentally benign modern methodologies. The enduring importance of the quinazoline scaffold in drug discovery, particularly in the development of targeted cancer therapies, ensures that the quest for novel and improved synthetic routes will continue to be a vibrant and crucial area of research. For scientists and professionals in the field, a deep understanding of both the historical context and the cutting-edge techniques of quinazoline synthesis is indispensable for the successful development of the next generation of life-saving therapeutics.

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. stackoverflow.com [stackoverflow.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ujpronline.com [ujpronline.com]

- 11. benchchem.com [benchchem.com]

The Versatility of Quinazolines: A Technical Guide to Their Research Applications

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused aromatic bicyclic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide delves into the core research applications of quinazoline compounds, providing an in-depth overview of their mechanisms of action, therapeutic targets, and the experimental methodologies used to evaluate their potential. The information is tailored for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.

Anticancer Applications: A Dominant Focus

A substantial body of research has focused on the anticancer potential of quinazoline derivatives.[2] These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, survival, angiogenesis, and metastasis.

Mechanism of Action: Targeting Key Signaling Pathways

Quinazoline-based compounds exert their anticancer effects through multiple mechanisms, most notably by inhibiting protein kinases that are crucial for tumor growth and survival.[2]

-

Kinase Inhibition: Many clinically successful quinazoline drugs are potent inhibitors of tyrosine kinases.[2] They competitively bind to the ATP-binding site of these enzymes, thereby blocking downstream signaling pathways.[2][3] Key targets include:

-

Epidermal Growth Factor Receptor (EGFR): Several FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib target EGFR, which is often mutated or overexpressed in various cancers, including non-small cell lung cancer and breast cancer.[3][4][5] Inhibition of EGFR disrupts pathways like PI3K/AKT/mTOR and MAPK, leading to decreased cell proliferation and survival.[6][7]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, quinazoline derivatives can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7]

-

Other Kinases: Research has also explored the inhibition of other kinases like HER2, FGFR, and multi-kinase inhibitors that target several pathways simultaneously.[2][8]

-

-

Tubulin Polymerization Inhibition: Certain quinazolinone derivatives have been found to inhibit the polymerization of tubulin, a critical component of microtubules.[6] This disruption of the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately apoptosis.[9]

-

HDAC and PARP Inhibition: More recent research has explored quinazoline-based compounds as dual inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[4][10] HDAC inhibitors can alter gene expression to induce apoptosis and cell cycle arrest, while PARP inhibitors are particularly effective in cancers with specific DNA repair deficiencies.[4][10]

A simplified representation of the EGFR signaling pathway and the inhibitory action of quinazoline compounds is depicted below.

Caption: EGFR signaling pathway inhibition by quinazoline compounds.

Quantitative Data on Anticancer Activity

The anticancer potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes representative IC50 values for selected quinazoline compounds.

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| Gefitinib | EGFR | 0.015-0.04 | [5] |

| Erlotinib | EGFR | 0.002-0.02 | [2] |

| Lapatinib | EGFR/HER2 | 0.01-0.013 | [3] |

| Compound 1 | HDAC1 | 0.031 | [4] |

| Compound 1 | HDAC6 | 0.016 | [4] |

| Compound 22a | VEGFR-2 | 0.06 | [8] |

| Compound 22b | VEGFR-2 | 0.086 | [8] |

| Compound 3o | A549 | 4.26 | [11] |

| Compound 3o | HCT116 | 3.92 | [11] |

| Compound 3o | MCF-7 | 0.14 | [11] |

| Compound 18 | MGC-803 | 0.85 | [12] |

Antimicrobial and Antiviral Applications

Beyond cancer, quinazoline derivatives have demonstrated promising activity against a range of pathogens.

-

Antibacterial and Antifungal Activity: Various substituted quinazolinones have been synthesized and evaluated for their efficacy against bacterial and fungal strains.[13][14]

-

Antiviral Activity: Certain quinazoline derivatives have shown potential as antiviral agents, including activity against the influenza virus.[13]

Anti-inflammatory and Other Activities

The versatile quinazoline scaffold has also been explored for other therapeutic applications:

-

Anti-inflammatory Activity: Some quinazoline derivatives have exhibited anti-inflammatory properties, with diclofenac often used as a reference drug in such studies.[13][14]

-

Anticonvulsant Activity: Novel 2,3-disubstituted-4-(3H) quinazolinone derivatives have been evaluated for their anticonvulsant effects.[13]

Experimental Protocols

The evaluation of quinazoline compounds involves a variety of in vitro and in vivo assays. Below are generalized methodologies for key experiments.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

Caption: General workflow for an MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of the quinazoline compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.

Kinase Inhibition Assay

These assays are crucial for determining the direct inhibitory effect of quinazoline compounds on specific kinases.

Methodology: A common method is the in vitro kinase assay using purified recombinant kinase enzymes. The assay typically measures the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation can be quantified using various detection methods, such as radioactivity (e.g., ³²P-ATP), fluorescence, or luminescence. The IC50 value is then calculated, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be employed to assess the effect of quinazoline compounds on the expression and phosphorylation status of proteins in signaling pathways.

Methodology:

-

Cell Lysis: Cells treated with the quinazoline compound are lysed to extract proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., total EGFR, phosphorylated EGFR, total AKT, phosphorylated AKT).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction for detection. The resulting bands indicate the presence and relative abundance of the target proteins.

Conclusion and Future Directions

Quinazoline and its derivatives represent a highly versatile and clinically significant class of compounds with a broad spectrum of pharmacological activities.[1][13] Their success as anticancer agents, particularly as kinase inhibitors, has paved the way for the development of numerous targeted therapies.[2][8] Ongoing research continues to explore novel derivatives, dual-target inhibitors, and applications beyond oncology. The detailed understanding of their mechanisms of action and the utilization of robust experimental protocols are paramount for the continued advancement of quinazoline-based drug discovery. The development of new synthetic methodologies will also play a crucial role in generating diverse chemical libraries for screening and optimization.[6][15]

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinazoline - Wikipedia [en.wikipedia.org]

- 4. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijirt.org [ijirt.org]

- 10. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Quinazoline Derivatives as...: Ingenta Connect [ingentaconnect.com]

- 12. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

6-(Bromomethyl)-4-chloroquinazoline: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Properties, Synthesis, and Biological Evaluation of 6-(Bromomethyl)-4-chloroquinazoline for Researchers, Scientists, and Drug Development Professionals.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities. Among these, substituted quinazolines have garnered significant attention, particularly in the field of oncology, for their potent inhibitory effects on various protein kinases. This compound is a key intermediate and a pharmacologically interesting molecule in its own right, offering reactive sites for further chemical modification to generate novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and relevant experimental protocols for its biological evaluation, tailored for professionals in drug discovery and development.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below. These data are crucial for experimental design, characterization, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrClN₂ | [1] |

| Molecular Weight | 257.51 g/mol | |

| CAS Number | 153436-68-1 | [1] |

| Appearance | Expected to be a solid at room temperature | |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

Synthetic Protocol

The following is a plausible multi-step synthetic protocol for this compound, adapted from established methods for the synthesis of related quinazoline derivatives.

Step 1: Synthesis of 6-Bromo-4-hydroxyquinazoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline and an appropriate cyclizing agent (e.g., diethyl malonate or a similar reagent) in a high-boiling point solvent such as diphenyl ether.

-

Reaction Conditions: Heat the mixture to reflux (typically 200-250°C) for 1-2 hours. The high temperature facilitates the cyclization reaction to form the quinazoline ring system.

-

Work-up and Isolation: After cooling, the reaction mixture is typically poured into an excess of a non-polar solvent like n-hexane to precipitate the product. The solid is then collected by filtration, washed with hexane, and dried to yield 6-bromo-4-hydroxyquinazoline.

Step 2: Chlorination to 6-Bromo-4-chloroquinazoline

-

Reaction Setup: Suspend the 6-bromo-4-hydroxyquinazoline obtained from the previous step in phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent.

-

Reaction Conditions: Heat the mixture to reflux (around 105-110°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, excess POCl₃ is removed under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to give 6-bromo-4-chloroquinazoline.[2][3][4][5][6]

Step 3: Bromination to this compound

-

Reaction Setup: While a direct synthesis for the bromomethylation at the 6-position is not explicitly detailed in the search results, a plausible route involves the functionalization of a precursor with a methyl group at the 6-position, followed by radical bromination. An alternative precursor could be 6-methyl-4-chloroquinazoline.

-

Reaction Conditions: The 6-methyl-4-chloroquinazoline would be dissolved in a suitable solvent like carbon tetrachloride (CCl₄). A radical initiator such as azobisisobutyronitrile (AIBN) and a brominating agent like N-bromosuccinimide (NBS) are added. The reaction mixture is then heated to reflux and irradiated with a UV lamp to initiate the radical bromination.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is evaporated, and the crude product is purified by column chromatography to yield the final product, this compound.

Postulated Mechanism of Action and Relevant Signaling Pathways

Quinazoline derivatives are well-documented as inhibitors of protein kinases, which are pivotal in cellular signaling pathways that regulate cell proliferation, survival, and differentiation.[7] Overactivity of these pathways is a hallmark of many cancers.

Targeting the EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events.[8][9] This includes the activation of the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which promote cell growth and survival.[10][11][12][13][14][15] Many quinazoline-based anticancer drugs, such as gefitinib and erlotinib, function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking these downstream signals.[16][17]

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as an anticancer agent, a series of in vitro assays are typically employed. The following are standard protocols for determining cytotoxicity and kinase inhibitory activity.

Experimental Workflow: Synthesis to Biological Evaluation

The overall process from chemical synthesis to biological characterization follows a logical progression.

Protocol 1: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[18][19][20][21][22]